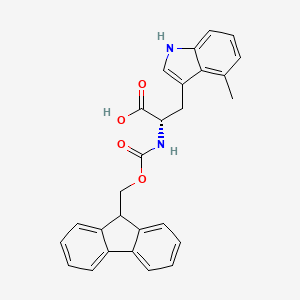

N-Fmoc-4-methyl-L-tryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Fmoc-4-methyl-L-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc protecting group .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-4-methyl-L-tryptophan typically involves the protection of the amino group of 4-methyl-L-tryptophan with the Fmoc group. This can be achieved by reacting 4-methyl-L-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .

化学反応の分析

Types of Reactions: N-Fmoc-4-methyl-L-tryptophan undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions:

Major Products:

科学的研究の応用

N-Fmoc-4-methyl-L-tryptophan has several applications in scientific research:

作用機序

The mechanism of action of N-Fmoc-4-methyl-L-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

類似化合物との比較

N-Fmoc-L-tryptophan: Similar to N-Fmoc-4-methyl-L-tryptophan but without the methyl group on the indole ring.

N-Fmoc-5-methyl-L-tryptophan: Another derivative with a methyl group at a different position on the indole ring.

N-Fmoc-L-tryptophan methyl ester: A methyl ester derivative used in peptide synthesis.

Uniqueness: this compound is unique due to the presence of the methyl group at the 4-position of the indole ring, which can influence the compound’s reactivity and the properties of the resulting peptides .

生物活性

N-Fmoc-4-methyl-L-tryptophan is a derivative of the amino acid tryptophan, characterized by the addition of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group. This compound plays a significant role in peptide synthesis and has various biological applications. This article explores its biological activity, synthesis, and application in research and medicine.

This compound has the chemical formula C27H24N2O4 and a molecular weight of 440.49 g/mol. The Fmoc group serves as a protective moiety that can be removed under basic conditions, typically using 20% piperidine in dimethylformamide (DMF) . This deprotection allows the free amino group to participate in peptide bond formation, facilitating the synthesis of complex peptides.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C27H24N2O4 |

| Molecular Weight | 440.49 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMF and DMSO |

The primary mechanism of action for this compound involves its role as a protected amino acid during peptide synthesis. The Fmoc group prevents unwanted side reactions until it is removed, allowing for precise control over peptide assembly. This specificity is crucial for developing therapeutic peptides and studying protein interactions .

Biological Applications

This compound has several applications in biological research:

- Peptide Synthesis : It is widely used in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides with specific functionalities.

- Drug Development : The compound is utilized to design novel compounds that interact with biological targets, particularly in neuropharmacology .

- Bioconjugation : It facilitates the attachment of peptides to biomolecules, enhancing targeted drug delivery systems .

- Protein Engineering : The compound aids in modifying proteins to improve their stability and activity for therapeutic applications.

Study on Prenylation

A study examined the prenylation of this compound by a cyanobacterial enzyme KgpF. It was found that only Fmoc-tryptophan was prenylated with dimethylallyl pyrophosphate (DMAPP), suggesting that this derivative can be utilized to expand the chemical diversity of peptides through enzymatic modifications .

Stability and Bioactivity Assessment

In another study focused on the bioactivity of peptide derivatives containing this compound, various analogs were evaluated for their stability against peptidases in vitro and biodistribution in vivo. The results indicated that modifications at the tryptophan position could enhance metabolic stability while maintaining biological activity, which is critical for therapeutic applications .

Summary

This compound serves as a vital tool in peptide synthesis and drug development due to its protective capabilities and versatility in biological applications. Its role in enhancing peptide stability and facilitating novel drug interactions underscores its importance in pharmaceutical research.

Table 2: Summary of Biological Activities

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a building block in SPPS |

| Drug Development | Aids in creating compounds for targeted therapies |

| Bioconjugation | Enhances targeted delivery systems |

| Protein Engineering | Modifies proteins for improved functionality |

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methyl-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-7-6-12-23-25(16)17(14-28-23)13-24(26(30)31)29-27(32)33-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-12,14,22,24,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNOFHSFGLLUIN-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。